4-Methoxybenzofuran

CYP2A6 inhibition Structure-activity relationship Benzofuran positional isomers

4-Methoxybenzofuran (CAS 18014-96-5) is a monomethoxy-substituted benzofuran with the molecular formula C₉H₈O₂ and molecular weight 148.16 g/mol. It belongs to the benzofuran class of heterocyclic compounds, which serve as core scaffolds in numerous bioactive molecules and synthetic intermediates.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 18014-96-5
Cat. No. B8762342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzofuran
CAS18014-96-5
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CO2
InChIInChI=1S/C9H8O2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3
InChIKeyNWCMFNIMUUMBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzofuran (CAS 18014-96-5): Structure, Class, and Procurement-Relevant Profile


4-Methoxybenzofuran (CAS 18014-96-5) is a monomethoxy-substituted benzofuran with the molecular formula C₉H₈O₂ and molecular weight 148.16 g/mol . It belongs to the benzofuran class of heterocyclic compounds, which serve as core scaffolds in numerous bioactive molecules and synthetic intermediates. The methoxy group at the 4-position of the benzofuran ring confers distinct electronic and steric properties that differentiate it from other positional isomers. This compound has been directly characterized as a selective inhibitor of human cytochrome P450 2A6 (CYP2A6) , a key enzyme in nicotine metabolism and procarcinogen activation, making it a targeted research tool rather than a generic benzofuran building block.

Why Positional Isomers of Methoxybenzofuran Cannot Be Interchanged for CYP2A6-Targeted Research


The substitution pattern of the methoxy group on the benzofuran scaffold is not a minor structural nuance—it exerts a profound, non-linear impact on CYP2A6 inhibitory potency and selectivity . In a single head-to-head study employing the identical human microsomal coumarin 7-hydroxylation assay, the IC₅₀ values of monomethoxybenzofuran isomers ranged from 2.20 µM (4-methoxy) to >10 µM (7-methoxy), representing a greater than 4.5-fold difference . Furthermore, 4-methoxybenzofuran demonstrated superior CYP2A6 selectivity over CYP3A4 and CYP2D6 (IC₅₀ >50 µM for both off-target CYPs) compared to the clinical CYP2A6 inhibitor methoxalen, which inhibits CYP3A4 with an IC₅₀ of 5.46 µM . Generic substitution with a 5-methoxy, 6-methoxy, or 7-methoxy analog would yield dramatically different pharmacological profiles, rendering 4-methoxybenzofuran the uniquely validated choice within the monomethoxybenzofuran series for CYP2A6-targeted research programs.

Quantitative Evidence Guide: 4-Methoxybenzofuran vs. Structural Analogs in CYP2A6 Inhibition


CYP2A6 Inhibitory Potency: 4-Methoxybenzofuran Outperforms All Other Monomethoxybenzofuran Positional Isomers

In a direct head-to-head comparison of all five monomethoxybenzofuran positional isomers, 4-methoxybenzofuran (compound 8) exhibited the most potent inhibition of human CYP2A6, with an IC₅₀ of 2.20 µM in the microsomal coumarin 7-hydroxylation assay . The 3-methoxy isomer (compound 7) showed an IC₅₀ of 4.53 µM, 5-methoxy (compound 9) 4.12 µM, 6-methoxy (compound 10) 9.62 µM, and 7-methoxy (compound 11) displayed negligible inhibition (IC₅₀ >10 µM) . The 4-substitution pattern thus provides an approximately 2-fold potency advantage over the nearest competitor (5-methoxybenzofuran) and a >4.5-fold advantage over the weakest active isomer. This rank order was explicitly noted in the original study: '4-Methoxybenzofuran 8 had the strongest inhibitory effect on CYP2A6 among the benzofuran derivatives' .

CYP2A6 inhibition Structure-activity relationship Benzofuran positional isomers

CYP Isoform Selectivity Advantage: 4-Methoxybenzofuran vs. Methoxalen for CYP3A4 Off-Target Avoidance

When evaluated against the most clinically relevant off-target cytochrome P450 isoforms, 4-methoxybenzofuran demonstrated complete selectivity for CYP2A6, with IC₅₀ values >50 µM for both CYP3A4 and CYP2D6 . In contrast, methoxalen—a widely used CYP2A6 inhibitor and the reference compound in this study—inhibited CYP3A4 with an IC₅₀ of 5.46 µM (selectivity index CYP3A4/CYP2A6 = 11.6) . Menthofuran, another reference inhibitor, also showed >50 µM against both off-target CYPs but suffers from documented toxicity and stability disadvantages . The selectivity index for 4-methoxybenzofuran (CYP3A4/CYP2A6) exceeds 22.7, representing at least a 2-fold improvement in selectivity over methoxalen. These data were generated within the same study using identical assay conditions for all compounds [REFS-1, Table 2].

CYP2A6 selectivity CYP3A4 Drug-drug interaction Methoxalen comparator

CYP2A6 Potency Positioning Relative to Dimethoxybenzofuran Derivatives

Within the broader benzofuran chemical space targeting CYP2A6, 4-methoxybenzofuran (IC₅₀ = 2.20 µM) occupies a well-defined potency position relative to more heavily substituted dimethoxy analogs. In a subsequent study using the same coumarin 7-hydroxylation assay system, 3,6-dimethoxybenzofuran (IC₅₀ = 1.92 µM) and 3,7-dimethoxybenzofuran (IC₅₀ = 2.00 µM) demonstrated marginally improved potency (1.10- to 1.15-fold) . However, 4,6-dimethoxybenzofuran showed poor inhibitory activity, underscoring that additional methoxy substitution does not uniformly enhance potency . The monomethoxy 4-substitution pattern thus represents the structurally simplest benzofuran scaffold achieving near-maximal CYP2A6 inhibitory potency within this chemotype, offering advantages in synthetic tractability, molecular weight (148.16 vs. 178.18 g/mol for dimethoxy analogs), and reduced metabolic liability from fewer methoxy groups.

Dimethoxybenzofuran CYP2A6 Lead optimization Cross-study comparison

Physicochemical Identity: Differentiation from Positional Isomers via Chromatographic and Spectroscopic Properties

Although the monomethoxybenzofurans share identical molecular formulae (C₉H₈O₂) and similar computed LogP values (~2.44) , their distinct substitution patterns produce diagnostic differences in NMR spectra and retention behavior, enabling unambiguous identity verification. The ¹H-NMR spectrum of 4-methoxybenzofuran in CDCl₃ displays characteristic signals at δ 3.94 (3H, s, OCH₃), 6.66 (1H, d, J=2.3 Hz), 6.86 (1H, d, J=2.3 Hz), 7.14 (1H, d, J=8.6 Hz), 7.22 (1H, t, J=8.6 Hz), and 7.53 (1H, d, J=2.3 Hz) . In contrast, 5-methoxybenzofuran shows distinct aromatic proton patterns at δ 6.92 (1H, dd, J=2.3, 9.2 Hz), 7.06 (1H, d, J=2.3 Hz), and 7.41 (1H, d, J=9.2 Hz) . The boiling point of 4-methoxybenzofuran (220-222 °C) and its physical state as a colorless oil further distinguish it from the low-melting white solid reported for 5-methoxybenzofuran . These orthogonal analytical signatures are essential for quality control and identity confirmation when procuring the compound.

Physicochemical characterization Quality control Positional isomer identification Analytical reference

Optimal Research and Procurement Scenarios for 4-Methoxybenzofuran (CAS 18014-96-5)


CYP2A6-Selective Chemical Probe Development for Nicotine Metabolism and Tobacco Carcinogenesis Research

4-Methoxybenzofuran is the most potent monomethoxybenzofuran CYP2A6 inhibitor identified to date (IC₅₀ = 2.20 µM) and exhibits complete selectivity over CYP3A4 and CYP2D6 (IC₅₀ >50 µM for both) . This selectivity profile is superior to that of methoxalen, which inhibits CYP3A4 (IC₅₀ = 5.46 µM) . Researchers investigating the role of CYP2A6 in nicotine metabolism, NNK/NNN procarcinogen activation, or smoking cessation pharmacology should select 4-methoxybenzofuran as a scaffold for developing CYP2A6-selective probes that minimize confounding off-target effects on major drug-metabolizing CYPs. The compound's well-characterized NMR fingerprint and established synthetic route from cyclohexa-1,3-dione further support structure-activity relationship (SAR) expansion campaigns.

Structure-Activity Relationship (SAR) Studies Exploring Methoxy Position Effects on Benzofuran Bioactivity

The systematic comparison of all five monomethoxybenzofuran positional isomers within a single CYP2A6 inhibition study provides an ideal reference dataset for SAR investigations . 4-Methoxybenzofuran serves as the potency benchmark (IC₅₀ = 2.20 µM) against which 3-methoxy (4.53 µM), 5-methoxy (4.12 µM), 6-methoxy (9.62 µM), and 7-methoxy (>10 µM) isomers can be compared . This quantitative rank order, combined with the observation that 4,6-dimethoxy substitution abolishes activity , provides a well-defined SAR landscape. Procurement of the full isomeric series, anchored by 4-methoxybenzofuran as the most active, enables rigorous computational docking validation and pharmacophore modeling for benzofuran-based inhibitor design.

Minimal Pharmacophore Identification for CYP2A6 Inhibitor Lead Optimization

4-Methoxybenzofuran (MW 148.16) achieves near-equivalent CYP2A6 potency to dimethoxybenzofuran analogs—3,6-dimethoxybenzofuran (IC₅₀ = 1.92 µM) and 3,7-dimethoxybenzofuran (IC₅₀ = 2.00 µM) —while bearing only a single methoxy substituent. This positions 4-methoxybenzofuran as the minimal pharmacophore for CYP2A6 inhibition in the benzofuran series, offering advantages in ligand efficiency, synthetic accessibility, and reduced metabolic liability. Medicinal chemistry groups pursuing fragment-based or efficiency-driven lead optimization for CYP2A6 targets should prioritize 4-methoxybenzofuran over dimethoxy or more heavily substituted benzofuran derivatives that introduce additional synthetic complexity without commensurate potency gains .

Analytical Reference Standard for Positional Isomer Identification in Quality Control Workflows

The published ¹H-NMR (500 MHz, CDCl₃) spectrum of 4-methoxybenzofuran—displaying diagnostic signals at δ 3.94 (OCH₃), 6.66, 6.86, 7.14, 7.22, and 7.53—is clearly differentiated from the 5-methoxybenzofuran spectrum (δ 3.85, 6.92, 7.06, 7.41) . Combined with its boiling point range (220-222 °C) and physical form as a colorless oil , 4-methoxybenzofuran can serve as a certified reference compound for chromatographic method development (HPLC/GC), NMR library construction, and identity verification protocols in synthetic chemistry and pharmaceutical quality control laboratories where isomer purity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.